11-Aminoundecanoic acid is a key intermediate in the production of Nylon-11, a commercially important synthetic polymer known for its strength, elasticity, and heat resistance. Research efforts focus on optimizing the synthesis of 11-aminoundecanoic acid to improve the efficiency and sustainability of Nylon-11 production [].
Beyond Nylon-11, 11-aminoundecanoic acid shows potential for developing novel materials with unique properties. Research explores its use in creating biocompatible hydrogels for drug delivery [], self-assembling nanostructures for electronic applications [], and functional coatings for surfaces [].
11-Aminoundecanoic acid is a white crystalline solid characterized by the molecular formula and a molecular weight of 201.31 g/mol. It is an amino acid that can be derived from natural sources, particularly castor oil, making it a compound of interest in sustainable chemistry. The compound features both an amine group and a carboxylic acid group, which allows it to participate in various
The biological activity of 11-aminoundecanoic acid includes its role in biodegradability and potential toxicity. It is readily biodegradable, showing significant degradation within 19 days according to OECD guidelines . In terms of toxicity, it is considered to have low acute toxicity but may cause irritation upon exposure to skin or respiratory systems . Notably, it does not exhibit significant genotoxicity or carcinogenic effects under normal conditions of use .
The industrial synthesis of 11-aminoundecanoic acid typically involves several steps:
The primary application of 11-aminoundecanoic acid is as a monomer in the production of polyamide 11, which is valued for its chemical resistance, thermal stability, and mechanical properties . Polyamide 11 finds extensive use in various industries including automotive, aerospace, and consumer goods due to its durability and flexibility.
Studies on the environmental interactions of 11-aminoundecanoic acid indicate that it has a low potential for bioaccumulation and is expected to degrade rapidly in aquatic environments . The compound's interaction with hydroxyl radicals leads to photodegradation in the atmosphere, with an average half-life of approximately four hours . Additionally, it shows minimal toxicity towards aquatic organisms but can be harmful to algae in short-term exposures .
Several compounds are structurally similar to 11-aminoundecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Undecanoic Acid | C₁₁H₂₂O₂ | A straight-chain fatty acid without amino functionality. |
Caprylic Acid | C₈H₁₆O₂ | An eight-carbon fatty acid known for its antimicrobial properties. |
Dodecanoic Acid | C₁₂H₂₄O₂ | A twelve-carbon fatty acid commonly used in surfactants and emulsifiers. |
Uniqueness of 11-Aminoundecanoic Acid:
Unlike the other compounds listed, 11-aminoundecanoic acid contains both an amino group and a carboxylic group, allowing it to participate in polymerization reactions specifically for producing polyamide materials. Its renewable sourcing from castor oil also distinguishes it as a more environmentally friendly option compared to other synthetic monomers.